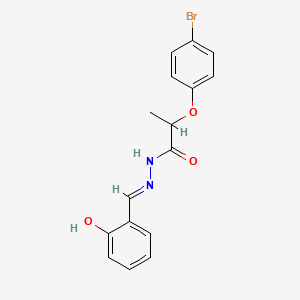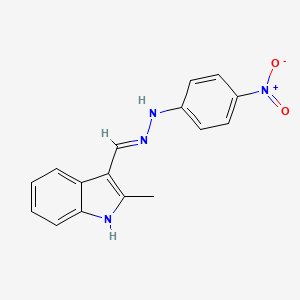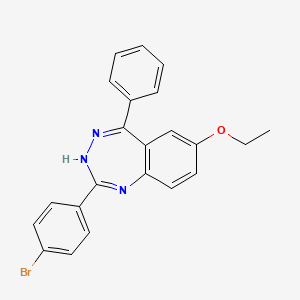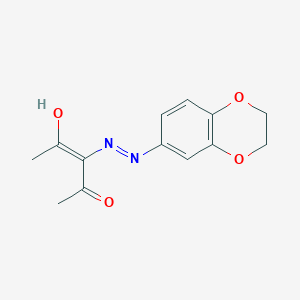![molecular formula C11H8F3N3O2 B3719287 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3719287.png)
3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}
Overview
Description
3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a hydrazone derivative of 3-methyl-4,5-isoxazoledione, and it has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of microorganisms by interfering with their metabolic pathways. Additionally, the compound may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} can exert various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} in lab experiments is its potential as a new antimicrobial and anticancer agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}. One direction is to further investigate its mechanism of action, which may provide insights into its potential as a therapeutic agent. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetics to assess its safety and efficacy. Finally, the compound's potential as a new antimicrobial and anticancer agent should be explored further to determine its therapeutic potential.
Scientific Research Applications
3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone} has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential anticancer properties.
properties
IUPAC Name |
3-methyl-4-[[2-(trifluoromethyl)phenyl]diazenyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19-17-6)16-15-8-5-3-2-4-7(8)11(12,13)14/h2-5,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBLHRQOKYMNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3719215.png)
![2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B3719218.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719258.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719272.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3719292.png)


![2-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3719305.png)


![3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione](/img/structure/B3719314.png)
![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)